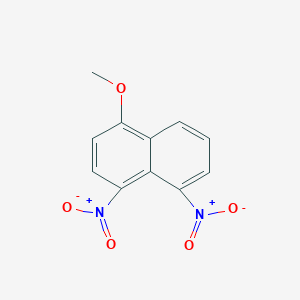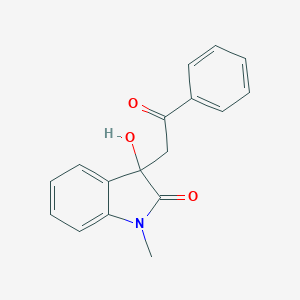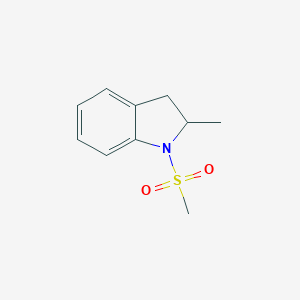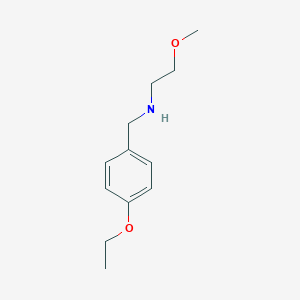![molecular formula C18H14N4O B183199 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 75263-95-5](/img/structure/B183199.png)
5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the molecular formula C18H14N4O. It has an average mass of 302.330 Da and a monoisotopic mass of 302.116760 Da .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in several studies . These compounds were synthesized to promote the discovery and development of new fungicides with novel scaffolds or modes of action .Molecular Structure Analysis
The molecular structure of “5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is complex, with multiple ring structures and functional groups . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 518.1±52.0 °C at 760 mmHg, and a flash point of 267.1±30.7 °C. It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Antimicrobial and Antifungal Activities
One study describes the synthesis of pyrazolo[3,4-d]pyrimidines with antimicrobial activity. These compounds were synthesized by reacting arylacetylamino derivatives with hydrazine hydrate, and some of the synthesized compounds exhibited significant in vitro antimicrobial activity compared with standard antibiotics (Abdel-Gawad et al., 2003).
Anti-inflammatory Properties
Another research focused on pyrazolo[1,5-a]pyrimidines, exploring their anti-inflammatory properties. Modifications to the parent compound showed variations in anti-inflammatory activity, with one derivative demonstrating significant efficacy and a better therapeutic index than traditional drugs, while also being devoid of ulcerogenic activity (Auzzi et al., 1983).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds displayed varying degrees of activity against cancer cell lines and were also explored for their potential as anti-5-lipoxygenase agents, with structure-activity relationships (SAR) discussed (Rahmouni et al., 2016).
COX-2 Selective Inhibitors
Research into pyrazolo[3,4‐d]pyrimidine derivatives highlighted their potential as COX-2 selective inhibitors. A set of these compounds was prepared and showed superior inhibitory profiles against COX-2, compared to standard drugs. Molecular modelling studies supported the biological findings, suggesting these derivatives as potential anti-inflammatory agents (Raffa et al., 2009).
Synthesis and Characterization
The synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives for potential applications in AIDS chemotherapy were discussed. This study emphasized the synthetic approaches and potential pharmacological applications of these heterocyclic compounds (Ajani et al., 2019).
Future Directions
The future directions for research on “5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” could include further modification of the compound to enhance its antifungal activity . Additionally, more detailed studies on its mechanism of action and potential applications in other fields could be beneficial.
properties
IUPAC Name |
5-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-18-16-11-20-22(15-9-5-2-6-10-15)17(16)19-13-21(18)12-14-7-3-1-4-8-14/h1-11,13H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOCEOYWSCCVOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00996732 |
Source


|
| Record name | 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
CAS RN |
75263-95-5 |
Source


|
| Record name | 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075263955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

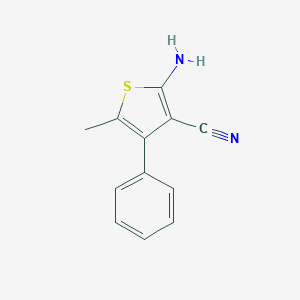

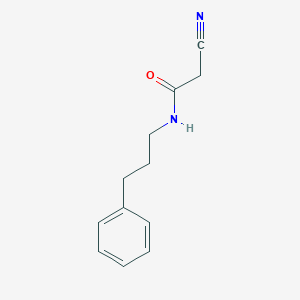
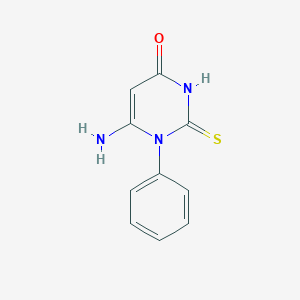
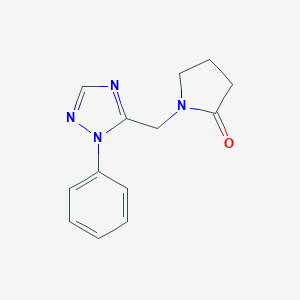

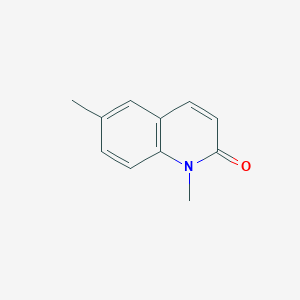
![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)
